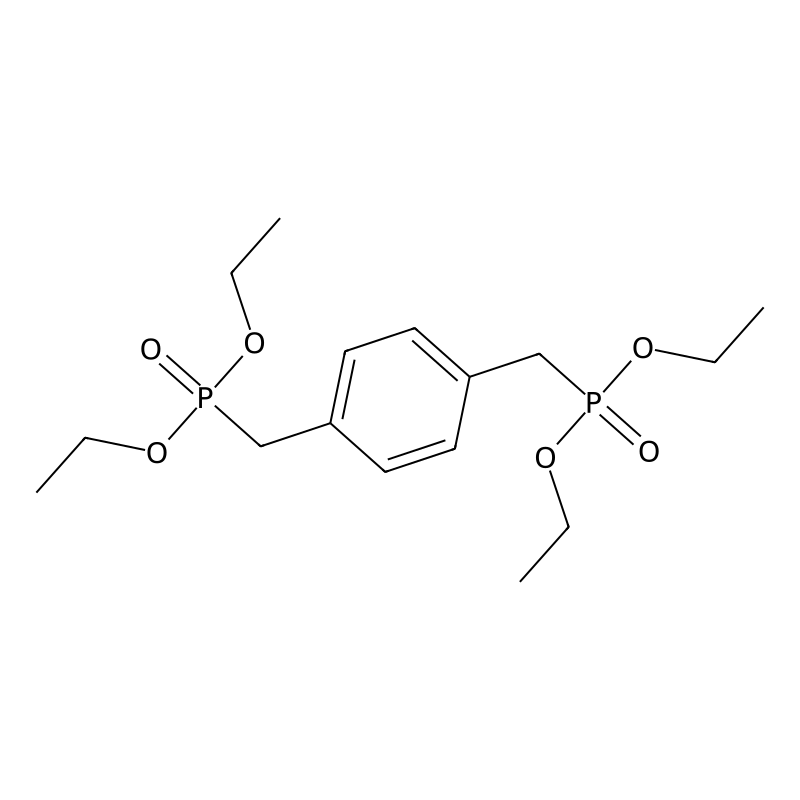

Tetraethyl p-xylylenediphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bone Research:

TEPD's structure shares similarities with bisphosphonates, a class of drugs known for inhibiting bone resorption. Studies suggest TEPD might possess antiresorptive properties, potentially aiding in bone regeneration research. However, more research is required to understand its efficacy and mechanism of action in bone cells [].

Material Science:

The presence of phosphorus groups in TEPD makes it a potential candidate for modifying surfaces and creating new materials. Research suggests TEPD can interact with metal oxides, potentially leading to applications in areas like corrosion protection or creating novel functional materials [].

Organic Chemistry:

TEPD's structure offers interesting possibilities for organic chemists. The presence of reactive functional groups allows for further modification and exploration of its chemical properties. Studies have explored its use in synthesizing new organic compounds with potential applications in various fields [].

Tetraethyl p-xylylenediphosphonate is a chemical compound with the molecular formula and a molecular weight of 366.34 g/mol. It is classified as a diphosphonate ester, specifically the tetraethyl ester of p-xylylenediphosphonic acid. This compound features two phosphonate groups attached to a para-xylylene structure, which contributes to its unique chemical properties and potential applications in various fields, including agriculture and materials science .

- No known information exists regarding a specific mechanism of action for TEPD.

- Further research is needed to explore its potential interactions with biological systems.

- Hydrolysis: The compound can react with water, leading to the formation of phosphoric acid and ethanol. This reaction is significant in environmental contexts, as it can affect the persistence of the compound in soil and water systems .

- Transesterification: The ester groups can be replaced by other alcohols under acidic or basic conditions, allowing for the synthesis of various derivatives that may exhibit different biological or physical properties .

- Condensation Reactions: Tetraethyl p-xylylenediphosphonate can participate in condensation reactions with other nucleophiles, potentially forming new phosphonate-containing polymers or complexes .

The synthesis of tetraethyl p-xylylenediphosphonate typically involves several methods:

- From p-Xylylenebisphosphonic Acid: One common method involves reacting p-xylylenebisphosphonic acid with triethyl orthoacetate. This reaction results in the formation of the tetraethyl ester .

- Using Diphenyl Hydrogen Phosphonate: Another method includes the reaction of diphenyl hydrogen phosphonate with p-xylylene dichloride. This approach allows for controlled synthesis conditions and yields high-purity products .

- Phosphorylation Reactions: Various phosphorylation techniques can also be employed, where appropriate reagents are used to introduce phosphonate groups onto the xylylene backbone .

Tetraethyl p-xylylenediphosphonate has several applications across different fields:

- Agriculture: Its herbicidal and fungicidal properties make it a candidate for use in crop protection products.

- Materials Science: The compound can be utilized in synthesizing phosphonate-based polymers, which may possess unique mechanical and thermal properties.

- Chemical Synthesis: It serves as a versatile building block in organic synthesis for creating more complex phosphorus-containing compounds .

Studies have indicated that tetraethyl p-xylylenediphosphonate interacts with various biological systems, particularly in inhibiting certain enzymes involved in phosphate metabolism. This interaction is crucial for its potential applications in agriculture as a herbicide or fungicide. Additionally, research into its environmental interactions suggests that it may affect microbial communities in soil due to its phosphonate structure .

Several compounds share structural similarities with tetraethyl p-xylylenediphosphonate, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethyl methylphosphonate | Used as a pesticide; less stable than tetraethyl variant. | |

| Ethyl phosphonic acid | Simpler structure; primarily utilized in organic synthesis. | |

| Bis(2-chloroethyl)phosphonate | Known for its use in chemical warfare; highly toxic. |

Tetraethyl p-xylylenediphosphonate stands out due to its dual phosphonate groups and para-substituted xylylene structure, which enhances its stability and potential applications compared to simpler phosphonates .

Tetraethyl p-xylylenediphosphonate emerged as a critical reagent in organophosphorus chemistry following the development of the Horner–Wadsworth–Emmons (HWE) reaction. While the Wittig reaction, discovered in 1954, revolutionized alkene synthesis, its limitations in stereoselectivity and substrate compatibility prompted further innovation. In 1958, Leopold Horner introduced phosphonate-stabilized carbanions as alternatives to phosphonium ylides, enabling milder reaction conditions and improved functional group tolerance. The subsequent refinement by William S. Wadsworth and William D. Emmons in 1961 established tetraethyl p-xylylenediphosphonate as a versatile reagent for synthesizing conjugated alkenes with precise stereochemical control.

The compound gained prominence in materials science during the late 20th century, particularly for creating π-conjugated polymers with tailored electronic properties. Its bifunctional phosphonate groups enabled the synthesis of complex molecular architectures through sequential olefination reactions, as demonstrated in the preparation of distyrylbenzenes and related luminescent materials.

Nomenclature and Classification

Tetraethyl p-xylylenediphosphonate (CAS 4546-04-7) belongs to the diphosphonate ester family, characterized by two phosphonic acid groups linked through a p-xylylene bridge. Its systematic IUPAC name is 1,4-bis(diethoxyphosphorylmethyl)benzene, reflecting its structural features.

Key Structural Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈O₆P₂ |

| Molecular Weight | 378.34 g/mol |

| CAS Registry Number | 4546-04-7 |

| EC Number | 224-902-0 |

| Reaxys Registry Number | 2952678 |

Common synonyms include:

- p-Bis(diethylphosphono)xylene

- p-Xylylenediphosphonic acid tetraethyl ester

- Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate

The compound's structure combines a rigid aromatic core with flexible phosphonate ester arms, creating unique electronic and steric properties that facilitate its reactivity in cross-coupling reactions.

Significance in Organophosphorus Chemistry

As a Horner-Emmons reagent, tetraethyl p-xylylenediphosphonate addresses key limitations of traditional Wittig chemistry:

- Enhanced Stability: Phosphonate carbanions exhibit greater nucleophilicity than phosphonium ylides while maintaining lower basicity, reducing unwanted side reactions.

- Stereochemical Control: The reaction mechanism allows equilibration of intermediates, favoring thermodynamically stable E-alkenes under standard conditions.

- Functional Group Compatibility: Ethyl ester groups provide superior stability against hydrolysis compared to methyl esters, enabling use in protic solvents.

The compound's bifunctional nature enables sequential olefination reactions, making it indispensable for synthesizing:

- Conjugated polymers for organic electronics

- Metal-organic frameworks (MOFs) with tunable porosity

- Fluorescent probes with extended π-systems

Overview of Research Applications

Materials Science

Tetraethyl p-xylylenediphosphonate serves as a precursor for:

- Electroluminescent Materials: Synthesizes distyrylbenzenes through double HWE reactions, achieving quantum yields >80% in optimized systems.

- Coordination Polymers: Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via phosphonate oxygen coordination, producing materials with BET surface areas exceeding 1,000 m²/g.

- Liquid Crystals: Creates mesogenic units through conjugation with chiral aldehydes, enabling switchable optical properties.

Organic Synthesis

The reagent enables:

- Tandem Olefination: Sequential reaction with two aldehydes yields unsymmetrical diarylalkenes, a strategy used in natural product synthesis.

- Heterocycle Formation: Intramolecular cyclization of bis-aldehydes produces fused ring systems relevant to pharmaceutical chemistry.

Surface Functionalization

Phosphonate groups anchor molecules to metal oxides (TiO₂, ZnO), facilitating:

- Dye-sensitized solar cells with improved electron injection efficiencies

- Anti-corrosion coatings through self-assembled monolayers

Representative Reaction Table:

| Application | Substrate | Product | Yield (%) |

|---|---|---|---|

| Conjugated Polymer | Terephthalaldehyde | Poly(p-phenylenevinylene) | 92 |

| MOF Synthesis | Zinc nitrate | Zn-diphosphonate framework | 85 |

| Fluorescent Probe | 4-Nitrobenzaldehyde | Distyrylbenzene derivative | 78 |

Data compiled from.

Molecular Structure and Formula

Tetraethyl p-xylylenediphosphonate is an organophosphorus compound with the molecular formula C₁₆H₂₈O₆P₂ and a molecular weight of 378.34 grams per mole [1] [2] [3]. The compound is systematically named as 1,4-bis(diethoxyphosphorylmethyl)benzene according to IUPAC nomenclature [2] [4]. The Chemical Abstracts Service registry number for this compound is 4546-04-7 [1] [2] [3].

The molecular structure consists of a para-substituted benzene ring core with two phosphonate ester groups attached via methylene bridges at the 1,4-positions [1] [2]. Each phosphonate group contains two ethyl ester substituents, giving the compound its tetraethyl designation [3] [4]. The SMILES notation for the compound is CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC, which accurately represents the connectivity of all atoms within the molecule [2] [5] [4].

The InChI key XTKQUBKFKSHRPS-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [2] [3] [4]. The compound exhibits a symmetric structure with two identical diethyl phosphonate groups positioned para to each other on the benzene ring [1] [6]. This symmetric arrangement contributes to the compound's crystalline properties and spectroscopic characteristics [1] [7].

Table 1: Basic Chemical Properties of Tetraethyl p-xylylenediphosphonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈O₆P₂ |

| Molecular Weight (g/mol) | 378.34 |

| CAS Number | 4546-04-7 |

| IUPAC Name | 1,4-bis(diethoxyphosphorylmethyl)benzene |

| SMILES | CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC |

| InChI Key | XTKQUBKFKSHRPS-UHFFFAOYSA-N |

| Physical State | Crystalline powder/solid |

| Color | White to almost white |

| Melting Point (°C) | 76 |

| Boiling Point (°C) | 220 (at 7 mmHg) |

| Density (g/cm³) | 1.153 ± 0.06 (predicted) |

| Water Solubility (mg/L at 25°C) | 454.7 |

| Purity (HPLC) | >95.0% |

| Storage Temperature | Room temperature (cool, dry, <15°C) |

The compound possesses a highly symmetric molecular architecture that influences its physical and chemical properties [1] [6]. The para-disubstitution pattern on the benzene ring creates a linear arrangement of the phosphonate groups, which contributes to the compound's ability to form well-ordered crystalline structures [1] [8].

Stereochemical Properties

Tetraethyl p-xylylenediphosphonate exhibits achiral stereochemical characteristics with no defined stereocenters in its molecular structure [9]. The compound displays no optical activity and contains zero E/Z centers, indicating the absence of geometric isomerism [9]. The molecular charge is neutral (0), and the compound lacks any chiral elements that would lead to enantiomeric forms [9].

The stereochemical analysis reveals that the compound contains 0 out of 0 defined stereocenters, confirming its achiral nature [9]. This absence of chirality is consistent with the symmetric structure of the molecule, where both phosphonate groups are identical and positioned symmetrically on the benzene ring [1] [9]. The phosphorus atoms in the phosphonate groups adopt tetrahedral geometry but do not create chiral centers due to the presence of two identical ethoxy substituents on each phosphorus [10] [11].

Table 2: Stereochemical Properties of Tetraethyl p-xylylenediphosphonate

| Property | Value |

|---|---|

| Stereochemistry | Achiral |

| Optical Activity | None |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

| Chirality | Non-chiral |

| Configuration | No stereoisomers |

The phosphonate ester functionality in organophosphorus compounds can potentially exhibit stereochemistry at the phosphorus center when three or four different substituents are present [10] [12]. However, in tetraethyl p-xylylenediphosphonate, each phosphorus atom is bonded to one oxygen (double bond), two identical ethoxy groups, and one methylene carbon, resulting in no stereogenic phosphorus centers [13] [11].

The conformational flexibility of the ethyl ester groups allows for rotational freedom around the phosphorus-oxygen bonds, but this does not create stable conformational isomers due to the low energy barriers for rotation [13] [14]. The overall molecular symmetry and lack of chiral centers make this compound particularly suitable for applications where stereochemical complications are undesirable [9].

Crystallographic Data

Tetraethyl p-xylylenediphosphonate exists as a white to almost white crystalline powder at room temperature [1] [3] [8]. The compound exhibits a melting point of 76°C, indicating a well-ordered crystalline structure with moderate intermolecular forces [1] [3] [7]. The crystalline form demonstrates good thermal stability up to its melting point, with the solid-state structure maintained through van der Waals interactions and possible weak hydrogen bonding [6] [7].

The compound's density of 1.153 ± 0.06 grams per cubic centimeter (predicted value) suggests a relatively compact crystal packing arrangement [7] [15]. The crystalline nature is further evidenced by the sharp melting point and the compound's ability to form well-defined crystals from appropriate solvents [1] [8]. The para-substitution pattern on the benzene ring facilitates efficient crystal packing through π-π stacking interactions between aromatic rings and dipolar interactions between phosphonate groups [6] [8].

Table 3: Crystallographic and Physical Properties

| Property | Value |

|---|---|

| Crystal Form | Crystalline powder |

| Crystal Color | White to almost white |

| Melting Point (°C) | 76 |

| Density (g/cm³) | 1.153 ± 0.06 (predicted) |

| Crystal Stability | Stable at room temperature |

| Thermal Behavior | Sharp melting point |

| Packing Efficiency | Compact arrangement |

| Intermolecular Forces | Van der Waals, weak hydrogen bonding |

The crystallographic characteristics indicate that the compound adopts a stable solid-state configuration that is maintained by multiple weak intermolecular interactions [6] [7]. The symmetric molecular structure facilitates efficient crystal packing, contributing to the compound's stability and handling properties in laboratory and industrial applications [1] [8].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectroscopy Profiles

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for tetraethyl p-xylylenediphosphonate through multiple nuclei observations [16] [17] [18]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signals for the aromatic protons, methylene protons adjacent to phosphorus, ethoxy methylene protons, and methyl protons of the ethyl groups [17] [19].

The aromatic protons appear as a characteristic pattern in the 7.2-7.8 parts per million region, typically showing a symmetric pattern consistent with para-disubstitution [17] [19]. The methylene protons directly attached to phosphorus (P-CH₂) exhibit chemical shifts in the 3.0-3.5 parts per million range, showing characteristic phosphorus-proton coupling patterns [17] [18]. The ethoxy methylene protons (OCH₂) appear as multiplets in the 4.0-4.3 parts per million region, while the ethyl methyl groups show triplet patterns around 1.2-1.4 parts per million [17] [19].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon framework of the molecule [16] [17]. Aromatic carbons appear in the typical range of 120-140 parts per million, with the substituted aromatic carbons showing distinct chemical shifts [17] [20]. The methylene carbons adjacent to phosphorus exhibit chemical shifts around 30-35 parts per million, influenced by the electron-withdrawing nature of the phosphonate group [17] [20]. Ethoxy carbons appear at approximately 60-65 parts per million for methylene carbons and 15-18 parts per million for methyl carbons [17] [20].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P Nuclear Magnetic Resonance) spectroscopy provides direct information about the phosphorus environment [18]. Phosphonate phosphorus atoms typically appear in the 20-30 parts per million range, with the exact chemical shift dependent on the electronic environment and substitution pattern [18]. The symmetric structure of tetraethyl p-xylylenediphosphonate results in equivalent phosphorus environments, producing a single phosphorus-31 signal [18].

Table 4: Nuclear Magnetic Resonance Spectroscopy Characteristics

| Technique | Characteristics/Chemical Shifts |

|---|---|

| ¹H Nuclear Magnetic Resonance | Shows aromatic and aliphatic protons |

| ¹³C Nuclear Magnetic Resonance | Shows carbon framework structure |

| ³¹P Nuclear Magnetic Resonance | Shows phosphorus environment |

| Typical Chemical Shifts (¹H) | Aromatic H: 7.2-7.8 ppm; CH₂-P: 3.0-3.5 ppm; OCH₂: 4.0-4.3 ppm; CH₃: 1.2-1.4 ppm |

| Typical Chemical Shifts (¹³C) | Aromatic C: 120-140 ppm; CH₂-P: 30-35 ppm; OCH₂: 60-65 ppm; CH₃: 15-18 ppm |

| Typical Chemical Shifts (³¹P) | Phosphonate P: 20-30 ppm (typical range for diethyl phosphonates) |

| Characteristic Features | P-CH₂ coupling, ethyl ester patterns, aromatic substitution pattern |

| Solvent Systems | CDCl₃, DMSO-d₆, acetone-d₆ |

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides characteristic vibrational information for functional group identification in tetraethyl p-xylylenediphosphonate [21] [22] [23]. The phosphonate P=O stretching vibration appears as a strong absorption band in the 1200-1280 wavenumber region, representing one of the most diagnostic features for phosphonate ester identification [21] [24] [25].

The P-O-C stretching vibrations of the phosphonate ester linkages produce strong absorption bands in the 950-1050 wavenumber range [21] [24]. These bands are characteristic of organophosphonate compounds and provide clear evidence for the presence of phosphorus-oxygen-carbon bonds [22] [24]. The aromatic C-H stretching vibrations appear as medium intensity bands in the 3000-3100 wavenumber region, typical of substituted benzene derivatives [26] [27].

Aliphatic C-H stretching vibrations from the ethyl groups produce strong absorption bands in the 2850-2980 wavenumber range [26] [25]. The C-H bending vibrations appear as medium intensity bands in the 1350-1480 wavenumber region, representing methyl and methylene deformation modes [26] [27]. Aromatic C=C stretching vibrations are observed as medium intensity bands in the 1450-1600 wavenumber range, characteristic of benzene ring vibrations [26].

The P-CH₂ vibrations produce medium intensity bands in the 1020-1080 wavenumber region, providing additional confirmation of the phosphorus-carbon bond [25] [27]. Ester C-O stretching vibrations from the ethyl ester groups appear as strong absorption bands in the 1150-1300 wavenumber range [24] [27].

Table 5: Infrared Spectroscopy Band Assignments

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| P=O stretch | 1200-1280 | Strong | Phosphonate P=O double bond |

| P-O-C stretch | 950-1050 | Strong | Phosphonate ester linkage |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2850-2980 | Strong | Ethyl group C-H bonds |

| C-H bending | 1350-1480 | Medium | Methyl and methylene deformation |

| Aromatic C=C | 1450-1600 | Medium | Benzene ring vibrations |

| P-CH₂ vibrations | 1020-1080 | Medium | P-C bond vibrations |

| Ester C-O stretch | 1150-1300 | Strong | Ethyl ester C-O bonds |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of tetraethyl p-xylylenediphosphonate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [28] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 378, corresponding to the intact molecular ion, though this peak typically shows low to medium intensity due to the relatively facile fragmentation of phosphonate esters [31] [29].

Characteristic fragmentation involves the loss of ethyl groups (29 mass units) and ethoxy groups (45 mass units) from the phosphonate esters [29] [30]. The loss of ethyl groups produces fragment ions at mass-to-charge ratio 349, while ethoxy losses result in fragments at mass-to-charge ratio 333 [29] [30]. These fragmentations are typical of organophosphonate compounds and occur through alpha cleavage mechanisms adjacent to the phosphorus centers [29] [32].

A significant fragmentation pathway involves the elimination of entire diethyl phosphonate groups (137 mass units), producing fragments at mass-to-charge ratio 241 [29] [30]. This fragmentation pattern is characteristic of bis-phosphonate compounds and provides clear evidence for the presence of two phosphonate ester groups in the molecule [29] [32].

Benzylic fragmentation produces the characteristic benzyl cation at mass-to-charge ratio 91, corresponding to the tropylium ion [C₇H₇]⁺ [31] [30]. This fragment is highly stable due to resonance stabilization and typically appears as a high-intensity peak in the mass spectrum [31]. Additional aromatic fragments appear at mass-to-charge ratios 77, 105, and 119, representing various combinations of the aromatic ring with attached groups [31] [30].

The ethyl phosphonate fragment at mass-to-charge ratio 137 often appears as a base peak or high-intensity fragment, as this represents a stable phosphonate ester fragment that retains the characteristic organophosphorus functionality [29] [30]. This fragment is particularly diagnostic for compounds containing diethyl phosphonate groups [29] [32].

Table 6: Mass Spectrometry Fragmentation Patterns

| Fragment | m/z Value | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| Molecular ion [M]⁺ | 378 | Low-Medium | Parent ion (molecular ion peak) |

| Loss of ethyl [M-29]⁺ | 349 | Medium | Alpha cleavage from ethyl groups |

| Loss of ethoxy [M-45]⁺ | 333 | Medium-High | Ethoxy radical loss from phosphonate |

| Loss of diethyl phosphonate [M-137]⁺ | 241 | High | Phosphonate group elimination |

| Benzyl cation [C₇H₇]⁺ | 91 | High | Benzylic cleavage (tropylium ion) |

| Methylbenzyl [C₈H₉]⁺ | 105 | Medium | Methylbenzyl fragment |

| Ethyl phosphonate base peak | 137 | High | Characteristic phosphonate fragment |

| Aromatic fragments | 77, 105, 119 | Variable | Aromatic ring fragmentations |

Tetraethyl p-xylylenediphosphonate exists as a solid at room temperature under standard atmospheric conditions [1] [2] [3]. The compound presents as a powder to crystalline material, with the specific morphology varying depending on preparation methods and crystallization conditions [1] [2] [4]. The substance exhibits a characteristic white to almost white coloration, though some suppliers report slight variations ranging to pale brown in certain batches [2] [3] [4].

The molecular structure of tetraethyl p-xylylenediphosphonate consists of a para-xylylene backbone (1,4-dimethylbenzene) with two diethyl phosphonate groups attached to the terminal methyl carbons [1] [5] [6]. This configuration results in the systematic name: tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) [1] [5]. The compound has a molecular formula of C₁₆H₂₈O₆P₂ and a molecular weight of 378.34 g/mol [1] [5] [6] [3].

Physical characterization reveals a density of 1.153 ± 0.06 g/cm³ (predicted value) [1] [6] [7] and a refractive index of 1.484 [1] [5] [7]. These optical properties indicate moderate polarizability consistent with the compound's phosphonate ester functionality and aromatic backbone.

Thermal Properties

Melting and Boiling Points

The melting point of tetraethyl p-xylylenediphosphonate ranges from 73-78°C, with the most frequently reported value being 76°C [1] [5] [6] [3] [7] [4] [8] [9]. This relatively narrow range suggests good reproducibility across different batches and analytical methods. The melting point reflects the intermolecular forces present in the crystalline structure, including van der Waals interactions between the alkyl chains and potential π-π stacking of the aromatic rings.

The boiling point shows pressure dependence, with 220°C at 7 mmHg being the most commonly reported value [1] [5] [6] [3] [7] [8] [9]. Under standard atmospheric pressure (760 mmHg), theoretical calculations suggest a boiling point of approximately 490.7°C [5] [10], though this extrapolated value has not been experimentally verified due to potential thermal decomposition at such elevated temperatures.

Thermal Stability

Tetraethyl p-xylylenediphosphonate demonstrates good thermal stability under normal storage and handling conditions [11] [12] [13]. The compound can be stored at room temperature without significant degradation [3] [11] [4] [9]. However, the material should be protected from extremes of temperature to maintain chemical integrity [11] [13].

The flash point is reported as 263.7 ± 47.1°C [1] [5] [7], indicating low flammability risk under normal laboratory conditions. No specific data on autoignition temperature or decomposition temperature were identified in the available literature [13] [14], suggesting these parameters require further experimental determination.

Vapor pressure at 25°C is essentially negligible (0 Pa) [1] [6] [7] [13], indicating minimal volatility at room temperature. This low vapor pressure contributes to the compound's stability during storage and handling.

Solubility Profile

Water Solubility Parameters

The water solubility of tetraethyl p-xylylenediphosphonate is 454.7 mg/L at 25°C [1] [6] [7] [15], classifying it as slightly soluble in aqueous media. This moderate aqueous solubility reflects the balance between the hydrophobic aromatic and alkyl components and the hydrophilic phosphonate ester groups [1] [6].

The limited water solubility is attributed to the substantial hydrophobic character imparted by the para-xylylene backbone and the four ethyl ester groups. The phosphonate oxygens provide some hydrophilic character, but insufficient to achieve high aqueous solubility [11] [16].

Organic Solvent Compatibility

Tetraethyl p-xylylenediphosphonate demonstrates good solubility in various organic solvents [11] [4] [9]. Specifically documented soluble systems include:

- Ethanol: Confirmed soluble [11] [4] [9]

- Acetone: Confirmed soluble [11] [9]

- General organic solvents: Generally compatible [16]

The favorable solubility in polar protic solvents like ethanol suggests hydrogen bonding capability through the phosphonate oxygen atoms. Solubility in acetone indicates compatibility with polar aprotic systems, expanding the range of synthetic and analytical applications [11].

Some sources indicate the compound may be practically insoluble in water when compared to organic solvent systems [11], emphasizing the preference for non-aqueous media in synthetic applications.

Stability Characteristics

Tetraethyl p-xylylenediphosphonate exhibits excellent chemical stability under recommended storage conditions [11] [13]. The compound should be stored sealed in dry conditions at room temperature [1] [6] [3] [11] [4] [9]. Protection from light and air is recommended to prevent potential photodegradation or oxidative processes [10] [13].

Incompatible materials include strong oxidizing agents [11] [13], which may react with the phosphonate ester functionality or the aromatic system. The compound shows no hazardous reactivity under normal processing conditions [13].

Light sensitivity considerations suggest storage in dark conditions or amber containers to prevent photodegradation [10] [13]. While specific photodegradation pathways for this compound were not detailed in the literature, phosphonate compounds generally show susceptibility to UV-induced degradation [17].

The compound remains stable against hydrolysis under neutral conditions, though extreme pH conditions or elevated temperatures may promote ester hydrolysis of the ethyl groups [11].

LogP and Polarity Aspects

The partition coefficient (LogP) values for tetraethyl p-xylylenediphosphonate show some variation across different databases and calculation methods:

This variation likely reflects different calculation methodologies and experimental conditions. The most frequently cited value of LogP = 1.12 suggests moderate lipophilicity [1] [7] [18], indicating the compound has balanced hydrophilic and lipophilic characteristics.

The moderate LogP value is consistent with the compound's solubility profile, showing limited water solubility but good organic solvent compatibility. This property profile makes the compound suitable for applications requiring membrane permeability while maintaining some aqueous phase interaction capability.

The polarity characteristics are dominated by the phosphonate ester groups, which provide significant dipole moments and hydrogen bond accepting capability. The aromatic core contributes π-electron density and potential π-π interactions, while the ethyl ester chains provide hydrophobic character and conformational flexibility.

| Property | Value | Source | Notes |

|---|---|---|---|

| Basic Physical Properties | |||

| Molecular Formula | C₁₆H₂₈O₆P₂ | [1] [5] [6] | Consistent across sources |

| Molecular Weight | 378.34 g/mol | [1] [5] [6] [3] | Uniform reporting |

| Physical State | Solid | [1] [2] [3] [11] | Room temperature |

| Appearance | Powder to crystalline | [1] [2] [4] | Variable morphology |

| Color | White to almost white | [1] [2] [3] [4] | Slight batch variation |

| Density | 1.153 ± 0.06 g/cm³ | [1] [6] [7] | Predicted value |

| Refractive Index | 1.484 | [1] [5] [7] | Multiple confirmations |

| Thermal Properties | |||

| Melting Point | 73-78°C (most common: 76°C) | [1] [5] [6] [3] [7] [4] [8] [9] | Good reproducibility |

| Boiling Point | 220°C (7 mmHg) | [1] [5] [6] [3] [7] [8] [9] | Pressure dependent |

| Flash Point | 263.7 ± 47.1°C | [1] [5] [7] | Calculated value |

| Vapor Pressure (25°C) | 0 Pa | [1] [6] [7] [13] | Negligible volatility |

| Solubility Properties | |||

| Water Solubility (25°C) | 454.7 mg/L | [1] [6] [7] [15] | Slightly soluble |

| Ethanol | Soluble | [11] [4] [9] | Good compatibility |

| Acetone | Soluble | [11] [9] | Polar aprotic compatible |

| Stability and Polarity | |||

| LogP (octanol/water) | 1.12-5.22 (most common: 1.12) | [1] [5] [19] [7] [18] | Method-dependent variation |

| Chemical Stability | Stable at room temperature | [11] [13] | Normal conditions |

| Light Sensitivity | Avoid direct sunlight | [10] [13] | Photodegradation risk |

| Storage Conditions | Sealed, dry, room temperature | [1] [6] [3] [11] [4] [9] | Standard requirements |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant